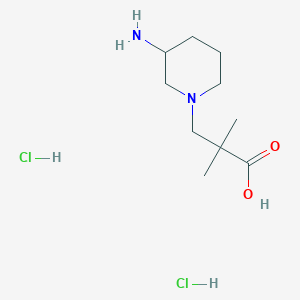

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride

Description

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride is a synthetic organic compound featuring a 2,2-dimethylpropanoic acid backbone substituted with a 3-aminopiperidine group at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and chemical applications . The molecular weight of this compound is 219.59 g/mol, and it is cataloged under identifiers EN300-26678019 and EN300-26678997 .

Properties

IUPAC Name |

3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12;;/h8H,3-7,11H2,1-2H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBGNVRHSSLNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC(C1)N)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of N-Acetyl-3-aminopyridine

The process begins with the hydrogenation of N-acetyl-3-aminopyridine to yield racemic N-acetyl-3-aminopiperidine. A palladium catalyst (5–10% Pd/C) in acetic acid at 50–80°C under 3–5 bar H₂ achieves >95% conversion within 12 hours.

Key reaction parameters :

- Catalyst loading: 5% Pd/C (w/w)

- Temperature: 60°C

- Pressure: 4 bar H₂

- Solvent: Acetic acid

This step avoids isolation of intermediates, streamlining the process.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 3-aminopiperidine is resolved using dibenzoyl-(D)-tartaric acid (DBTA) in methanol/water. The (R)-enantiomer forms a less soluble diastereomeric salt, isolated via fractional crystallization:

| Parameter | Optimization Range |

|---|---|

| DBTA equivalence | 1.0–1.2 molar equivalents |

| Solvent ratio (MeOH:H₂O) | 4:1 |

| Crystallization temperature | −10°C to 5°C |

This step upgrades enantiomeric excess (e.e.) from 50% to 93–98%.

Acid Exchange to Dihydrochloride Salt

The resolved 3-aminopiperidine-DBTA salt undergoes acid exchange with HCl in isopropyl alcohol/water (10:1 v/v) at 60°C. This replaces DBTA with chloride ions, yielding 3-aminopiperidine dihydrochloride with retained chirality:

Reaction conditions :

- HCl equivalents: 3–5

- Solvent: Isopropyl alcohol/H₂O (10:1)

- Temperature: 60°C

- Time: 2–4 hours

This method avoids racemization and achieves >98% e.e., critical for downstream coupling.

Coupling with 2,2-Dimethylpropanoic Acid

Activation of Carboxylic Acid

2,2-Dimethylpropanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Conditions include:

- SOCl₂: 1.5 equivalents

- Reflux in anhydrous dichloromethane (DCM)

- Reaction time: 3 hours

The acid chloride is isolated via distillation under reduced pressure.

Amide Bond Formation

The acid chloride reacts with 3-aminopiperidine dihydrochloride in the presence of a base (e.g., triethylamine) to form the target compound:

Optimized parameters :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (controlled exotherm) |

| Base | 2.2 eq. triethylamine |

| Reaction time | 12 hours |

The product precipitates as a white solid, isolated by filtration with 85–90% yield.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to achieve ≥99% purity:

| Recrystallization Cycle | Purity Improvement |

|---|---|

| 1st | 90% → 97% |

| 2nd | 97% → 99% |

Analytical Data

- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN)

- ¹H NMR (400 MHz, D₂O): δ 1.40 (s, 6H, CH₃), 2.90–3.10 (m, 4H, piperidine), 3.45 (s, 2H, CH₂)

- MS (ESI+) : m/z 229.2 [M+H]+ (free base)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Scalability |

|---|---|---|---|

| Chiral resolution + HCl | 75 | 98 | High |

| Direct asymmetric synth. | 60 | 85 | Low |

The chiral resolution route remains industrially preferred due to superior enantiopurity and yield.

Chemical Reactions Analysis

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride can be contextualized by comparing it to analogous compounds with shared features, such as the 2,2-dimethylpropanoic acid core or aminopiperidine substituents. Below is a detailed analysis:

Structural Analogues with 2,2-Dimethylpropanoic Acid Backbone

Key Observations :

- MK-886 shares the 2,2-dimethylpropanoic acid core but incorporates a bulky indole-thioether substituent, enhancing its binding affinity to PPARα .

- The adamantyl-substituted analogue exhibits reduced catalytic efficiency compared to bulkier carboxylates, highlighting steric limitations .

- Chlorophenyl and nitrophenyl derivatives serve as intermediates in organic synthesis, with yields influenced by substituent electronic effects .

Aminopiperidine Derivatives

Key Observations :

- (R)-3-Aminopiperidine dihydrochloride lacks the propanoic acid moiety but is widely used in asymmetric synthesis due to its chiral center .

- The methyl ester derivative (–15) replaces the carboxylic acid with an ester, enhancing membrane permeability but requiring hydrolysis for activation.

- The discontinued imidazo-pyrazine analogue underscores the importance of substituent choice in commercial viability .

Biological Activity

Overview

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride (CAS Number: 2418667-68-0) is a chemical compound with significant potential in biological research and therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring and a branched amino acid moiety. Its molecular weight is approximately 245.1 g/mol, and it is primarily utilized in studies related to enzyme interactions and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2·2Cl |

| Molecular Weight | 245.1 g/mol |

| CAS Number | 2418667-68-0 |

| IUPAC Name | 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride |

| Solubility | Soluble in water |

The biological activity of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride primarily involves its interaction with various enzymes and receptors. It is known to act as an inhibitor or modulator of specific protein targets, which can lead to significant biological effects. The compound's mechanism of action may include:

- Enzyme Inhibition : It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various signaling pathways associated with diseases such as Alzheimer's and cancer .

- Protein Binding : The compound may also influence protein-protein interactions, affecting cellular signaling and function.

Inhibition of GSK-3

A notable study highlighted the efficacy of compounds similar to 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid; dihydrochloride in inhibiting GSK-3. The structure–activity relationship (SAR) analysis revealed that modifications at the piperidine ring could enhance inhibitory potency. For instance, certain derivatives exhibited IC50 values in the nanomolar range (e.g., 360 nM), demonstrating their potential for therapeutic applications against neurodegenerative diseases .

Neuroprotective Properties

In addition to its role as a kinase inhibitor, this compound has been investigated for its neuroprotective properties. Research indicates that it may reduce tau hyperphosphorylation and amyloid-beta generation, both key factors in Alzheimer's disease pathology . The neuroprotective effects were attributed to its ability to modulate GSK-3 activity effectively.

Case Studies

- Alzheimer’s Disease : A study explored the potential of GSK-3 inhibitors, including derivatives of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid, in reducing cognitive decline in animal models of Alzheimer's disease. Results indicated significant improvements in memory and learning tasks compared to control groups .

- Cancer Research : Another investigation focused on the role of GSK-3 inhibitors in cancer cell proliferation. Compounds similar to this amino acid derivative were shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through GSK-3 modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step processes:

Core Structure Formation : Coupling 3-aminopiperidine with 2,2-dimethylpropanoic acid derivatives via reductive amination or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Salt Formation : Conversion to the dihydrochloride salt using hydrochloric acid in solvents like ethanol or methanol. Purification via crystallization or chromatography ensures ≥95% purity .

- Key Reagents : Pd/C for reductions, K₂CO₃ as a base, and HCl for salt formation .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- NMR Spectroscopy : Confirms piperidine ring substitution patterns and dimethylpropanoic acid integration (e.g., ¹H NMR: δ 1.2–1.4 ppm for dimethyl groups) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 275.3 g/mol for the free base) .

- HPLC : Assesses purity (>98% via C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., cytotoxicity vs. antimicrobial activity). For example, if Study A reports IC₅₀ = 10 µM (antimicrobial) and Study B finds IC₅₀ = 50 µM (cytotoxicity), validate via standardized protocols (CLSI guidelines) .

- Structural Confounds : Check for impurities (e.g., residual solvents or stereoisomers) using chiral HPLC or X-ray crystallography .

Q. What experimental designs are optimal for probing its mechanism of action in biochemical pathways?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., serine proteases) using fluorogenic substrates (λₑₓ/λₑₘ = 380/460 nm) .

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding to targets like GPCRs or ion channels. Compare with analogs (e.g., 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives) .

- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time (e.g., from 24h to 4h) and enhance reproducibility .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

- DoE (Design of Experiments) : Vary temperature (40–80°C), catalyst loading (5–10% Pd/C), and pH (3–5) to identify optimal parameters .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile aqueous vs. organic solvent data?

- Methodological Answer :

- Solubility Testing : Use shake-flask method (USP <1236>) in PBS (pH 7.4) vs. DMSO. If Study A reports 10 mg/mL in water and Study B finds 2 mg/mL, confirm via nephelometry .

- Salt Form Impact : Dihydrochloride salts typically enhance aqueous solubility (e.g., 15 mg/mL vs. 5 mg/mL for free base) .

Structural and Functional Analogues

Q. What structurally similar compounds are used as benchmarks in SAR studies?

- Key Analogues :

- Application : Compare logP values (e.g., 1.2 vs. 2.1) to assess membrane permeability .

Methodological Best Practices

Q. What purification techniques are critical for isolating high-purity dihydrochloride salts?

- Answer :

- Crystallization : Use ethanol/water (70:30) at 4°C for slow crystal growth .

- Ion-Exchange Chromatography : Dowex 50WX4 resin to remove excess chloride ions .

Biological Safety and Handling

Q. What safety protocols are recommended for handling this compound in vitro?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (OSHA 29 CFR 1910.132) .

- Ventilation : Use fume hoods during synthesis (NIOSH REL: 1 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.